

Technical Application Note: 4-(3-Chlorophenoxy)benzoic Acid in Agrochemical Research

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Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)benzoic acid

CAS No.: 1145-58-0

Cat. No.: B1414991

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Executive Summary

4-(3-Chlorophenoxy)benzoic acid (CAS: 1145-58-0) represents a critical structural scaffold in the development of diphenyl ether and benzoic acid-class herbicides. Unlike its aliphatic analogs (e.g., phenoxyacetic acids like 2,4-D), this compound incorporates a rigid biaryl ether linkage directly attached to the benzoate moiety. This structural rigidity makes it an invaluable chemical probe for mapping the binding pockets of auxin perception receptors (TIR1/AFB family) and for studying Structure-Activity Relationships (SAR) in herbicide resistance management.

This guide details the protocols for synthesizing, characterizing, and biologically evaluating **4-(3-Chlorophenoxy)benzoic acid**, positioning it as a tool for next-generation herbicide discovery.

Chemical Profile & Stability[1][2][3]

Property	Specification	Notes
IUPAC Name	4-(3-Chlorophenoxy)benzoic acid	
CAS Number	1145-58-0	Distinct from 4-CPA (122-88-3)
Molecular Formula	C ₁₃ H ₉ ClO ₃	
Molecular Weight	248.66 g/mol	
Solubility	DMSO (>50 mM), Ethanol (>20 mM)	Poor water solubility; requires surfactant for foliar application.
pKa (Calc)	~4.0 - 4.2	Acidic moiety drives phloem mobility (ion trap mechanism).
Stability	Hydrolytically stable	Resistant to rapid degradation compared to ester derivatives.

Application 1: Chemical Synthesis (Ullmann Coupling Protocol)

Objective: To synthesize high-purity **4-(3-Chlorophenoxy)benzoic acid** for biological testing using a copper-catalyzed Ullmann ether synthesis. This method is preferred over nucleophilic aromatic substitution (

) due to the electron-rich nature of the phenol.

Reagents:

- Substrate A: 4-Iodobenzoic acid (1.0 eq)
- Substrate B: 3-Chlorophenol (1.2 eq)
- Base: Potassium carbonate (, 2.0 eq)
- Catalyst: Copper(I) iodide (CuI, 10 mol%)

- Ligand: L-Proline or
-Dimethylglycine (20 mol%)
- Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Protocol:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 4-Iodobenzoic acid (10 mmol) and 3-Chlorophenol (12 mmol).
- Catalyst Addition: Add
(20 mmol), CuI (1 mmol), and L-Proline (2 mmol).
- Solvation: Add anhydrous DMSO (20 mL) and seal the flask with a septum. Purge with nitrogen gas for 10 minutes to remove oxygen (critical for CuI stability).
- Reaction: Heat the mixture to 90°C for 24 hours under a nitrogen atmosphere. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid).
- Work-up:
 - Cool reaction to room temperature.
 - Dilute with water (100 mL) and acidify to pH 2 using 1M HCl. The product will precipitate.
 - Extract with Ethyl Acetate (3 x 50 mL).
 - Wash combined organic layers with brine, dry over
, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water (1:1) to yield off-white crystals.

Synthesis Workflow Visualization



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Caption: Copper-catalyzed Ullmann ether synthesis pathway for generating the diphenyl ether scaffold.

Application 2: Auxinic Herbicide Bioassay

Objective: To quantify the auxinic activity of **4-(3-Chlorophenoxy)benzoic acid**. This compound acts as a structural mimic of Indole-3-acetic acid (IAA), potentially binding to the TIR1 receptor to trigger unregulated gene expression and epinasty.

Mechanism of Action (Hypothesis)

The benzoic acid moiety mimics the carboxylate of IAA, while the 3-chlorophenoxy ring provides the hydrophobic bulk necessary to occupy the auxin binding pocket, stabilizing the interaction between TIR1 and Aux/IAA repressor proteins.

Protocol: Arabidopsis Root Growth Inhibition Assay

Materials:

- Arabidopsis thaliana seeds (Col-0 wild type).
- 0.5x Murashige and Skoog (MS) medium plates + 1% sucrose.
- Test Compound: **4-(3-Chlorophenoxy)benzoic acid** (dissolved in DMSO).
- Control: 2,4-D (Positive), DMSO (Negative).

Methodology:

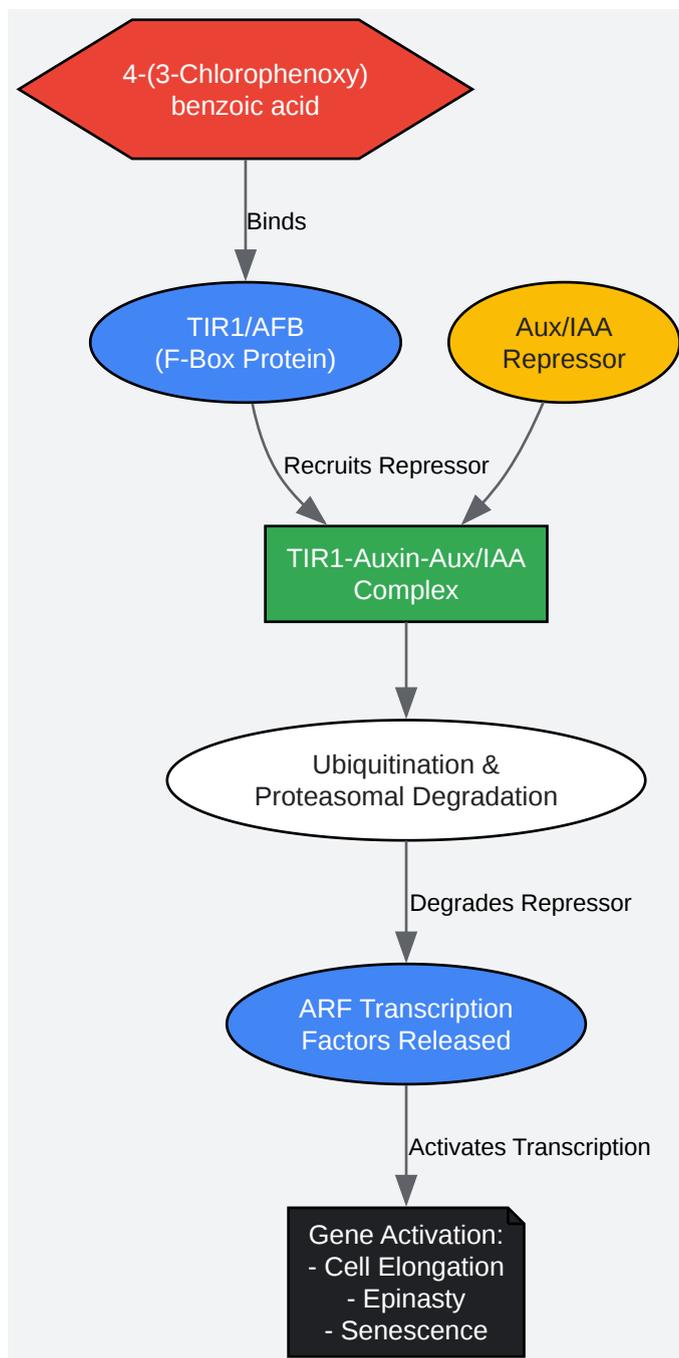
- Seed Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 50% bleach (10 min). Wash 5x with sterile water.

- Stratification: Keep seeds at 4°C for 2 days to synchronize germination.
- Plating: Plate seeds on vertical square plates containing MS media supplemented with increasing concentrations of the test compound (0, 0.1, 1, 10, 50 μ M).
- Growth Conditions: Incubate plates vertically in a growth chamber (22°C, 16h light/8h dark photoperiod).
- Data Collection (Day 7):
 - Measure primary root length.
 - Count lateral root density.
 - Score for root hair proliferation (a hallmark of auxinic activity).

Data Interpretation:

- High Potency: $IC_{50} < 1 \mu$ M (Comparable to 2,4-D).
- Moderate Potency: IC_{50} 1–10 μ M (Likely a weak agonist or prodrug).
- Phenotype: Look for the "auxin overdose" phenotype: short, thick primary roots with excessive root hairs.

Signaling Pathway Visualization



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Caption: Proposed Mode of Action: The compound acts as a molecular glue, promoting the degradation of Aux/IAA repressors.

Application 3: Metabolic Stability & Residue Analysis[4]

Objective: To determine the metabolic half-life of the compound in plant tissues. The 3-chloro substitution is strategically placed to block ring hydroxylation, potentially enhancing stability compared to unsubstituted analogs.

Protocol: Microsomal Stability Assay

- Microsome Preparation: Isolate microsomes from *Zea mays* (corn) or *Triticum aestivum* (wheat) shoots using differential centrifugation (100,000 x g).
- Incubation:
 - Mix Microsomes (1 mg protein/mL) + NADPH regenerating system.
 - Add Test Compound (10 μ M final conc).
 - Incubate at 30°C.
- Sampling: Aliquot samples at t = 0, 15, 30, 60 min.
- Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Dicamba-d3).
- Analysis (LC-MS/MS):
 - Column: C18 Reverse Phase (2.1 x 50 mm).
 - Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
 - Detection: Negative Ion Mode (ESI⁻). Look for parent ion $[M-H]^- = 247.0$.

References

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